molecular formula C7H6BrFOZn B14899128 3-Fluoro-4-methoxyphenylZinc bromide

3-Fluoro-4-methoxyphenylZinc bromide

Cat. No.: B14899128
M. Wt: 270.4 g/mol
InChI Key: SQPXBHDXLUWSIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxyphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxyphenylZinc bromide can be synthesized through the reaction of 3-fluoro-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:

3-Fluoro-4-methoxyphenyl bromide+ZnPd, THF3-Fluoro-4-methoxyphenylZinc bromide\text{3-Fluoro-4-methoxyphenyl bromide} + \text{Zn} \xrightarrow{\text{Pd, THF}} \text{this compound} 3-Fluoro-4-methoxyphenyl bromide+ZnPd, THF​3-Fluoro-4-methoxyphenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.

    Solvents: Tetrahydrofuran (THF) is a common solvent used in these reactions due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.

Scientific Research Applications

3-Fluoro-4-methoxyphenylZinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be employed in the modification of biologically active molecules to study their structure-activity relationships.

    Medicine: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxyphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.

    3-Fluoro-4-methoxyphenylboronic acid: Used in similar coupling reactions but with different reactivity and selectivity.

Uniqueness

3-Fluoro-4-methoxyphenylZinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of both the fluorine atom and the methoxy group on the phenyl ring. This makes it particularly valuable in selective organic transformations where these functional groups play a crucial role.

Properties

Molecular Formula

C7H6BrFOZn

Molecular Weight

270.4 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-methoxybenzene-5-ide

InChI

InChI=1S/C7H6FO.BrH.Zn/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

SQPXBHDXLUWSIG-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=[C-]C=C1)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.